Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate
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Overview
Description
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is a compound that belongs to the oxetane family, characterized by a four-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different functionalized oxetanes.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxonium methylide are employed.
Major Products
The major products formed from these reactions include various functionalized oxetanes, tetrahydrofurans (THFs), and other ring-expanded derivatives .
Scientific Research Applications
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethyl)oxetane-3-carboxylate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, influencing biological activity . The compound’s trifluoromethyl group also plays a crucial role in modulating its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(oxetan-3-ylidene)acetate
- 2-Hydroxymethyloxetane
- 3-(3-Trifluoromethyl)-1H-pyrazole derivatives
Uniqueness
Ethyl 3-(trifluoromethyl)oxetane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity . This makes it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C7H9F3O3 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-5(11)6(3-12-4-6)7(8,9)10/h2-4H2,1H3 |
InChI Key |
OTTQHVFXZHXDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC1)C(F)(F)F |
Origin of Product |
United States |
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